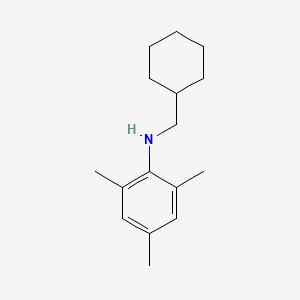
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline
Descripción general
Descripción
N-(Cyclohexylmethyl)-2,4,6-trimethylaniline, also known as N-CMT, is an organic compound that has been used in a variety of scientific research applications. It has a unique structure and properties that make it an ideal molecule for synthesizing a wide range of compounds. N-CMT has been used in the synthesis of drugs, food additives, and other compounds. It has been found to have a variety of biochemical and physiological effects on the body, making it an important molecule in the scientific community.
Aplicaciones Científicas De Investigación
Environmental Detection and Treatment
Studies on environmental detection and treatment demonstrate the use of chemical compounds for detecting and degrading pollutants. For instance, research on the use of canines as chemical detectors for explosives provides insights into the chemical compositions of explosives and the application of chemical detection methods in environmental safety (Furton & Myers, 2001). Additionally, investigations into the occurrence and toxicity of antibiotics in the aquatic environment highlight the impact of chemical pollutants and the need for effective degradation methods to protect aquatic life (Kovaláková et al., 2020).
Drug Delivery Systems
The application of chemical compounds in drug delivery systems is vast. Cyclodextrins, for example, have been extensively studied for their ability to enhance the solubility and stability of pharmaceuticals, showcasing the potential for improved drug formulation and delivery (Sharma & Baldi, 2016). Similarly, poly(N-isopropylacrylamide) and its copolymers have been reviewed for biomedical applications, indicating the versatility of chemical compounds in creating responsive drug delivery systems (Lanzalaco & Armelin, 2017).
Analytical Methods
The development of analytical methods for determining antioxidant activity illustrates the critical role of chemical compounds in analytical chemistry. Various assays and computational approaches are used to evaluate the antioxidant capacity of compounds, contributing to the broader understanding of their potential health benefits and applications in food and pharmaceutical industries (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2,4,6-trimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-12-9-13(2)16(14(3)10-12)17-11-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNUOAVWSKGPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



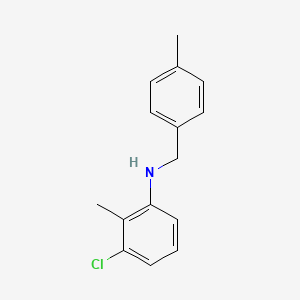
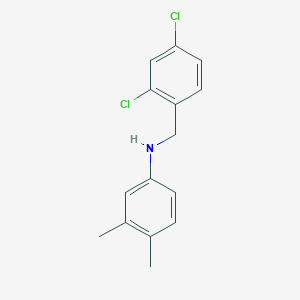
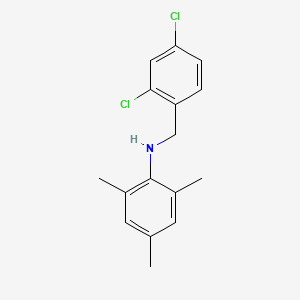
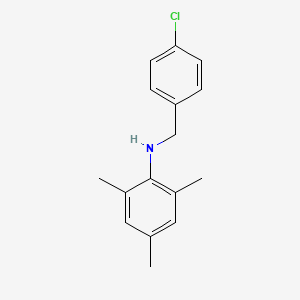




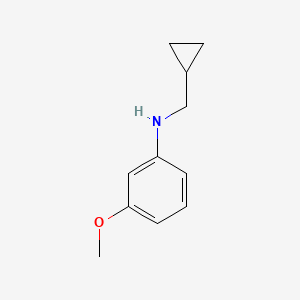
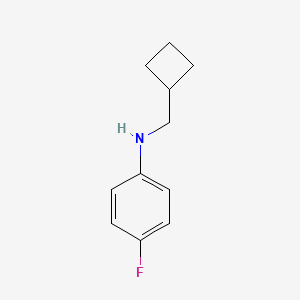

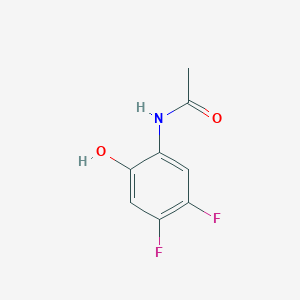
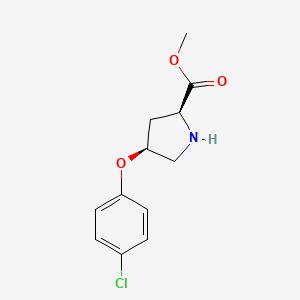
![Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B3131687.png)